molecular formula C14H8Cl2N2O B8810108 3-(3,4-Dichloroanilino)indol-2-one CAS No. 61294-06-2

3-(3,4-Dichloroanilino)indol-2-one

Cat. No. B8810108
Key on ui cas rn: 61294-06-2
M. Wt: 291.1 g/mol
InChI Key: CJNYUXZTOYHFPZ-UHFFFAOYSA-N
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Patent
US07166635B2

Procedure details

A mixture of 1H-indole-2,3-dione (10.3 g, 70 mmol), 3,4-dichloroaniline (17.0 g, 70 mmol) was heated at 75° C. for 2 hours in a tightly sealed round bottom flask under argon and cooled to room temperature. The solid was recrystallized from CH2Cl2, giving the desired product (19.4 g, 90%).
Quantity
10.3 g
Type
reactant
Reaction Step One
Quantity
17 g
Type
reactant
Reaction Step One
Yield
90%

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[C:3](=O)[C:2]1=[O:11].[Cl:12][C:13]1[CH:14]=[C:15]([CH:17]=[CH:18][C:19]=1[Cl:20])[NH2:16]>>[Cl:12][C:13]1[CH:14]=[C:15]([N:16]=[C:3]2[C:4]3[C:9](=[CH:8][CH:7]=[CH:6][CH:5]=3)[NH:1][C:2]2=[O:11])[CH:17]=[CH:18][C:19]=1[Cl:20]

Inputs

Step One
Name
Quantity
10.3 g
Type
reactant
Smiles
N1C(C(C2=CC=CC=C12)=O)=O
Name
Quantity
17 g
Type
reactant
Smiles
ClC=1C=C(N)C=CC1Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
CUSTOM
Type
CUSTOM
Details
The solid was recrystallized from CH2Cl2

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C=CC1Cl)N=C1C(NC2=CC=CC=C12)=O
Measurements
Type Value Analysis
AMOUNT: MASS 19.4 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 95.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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